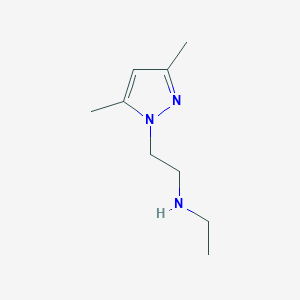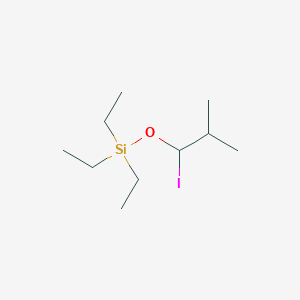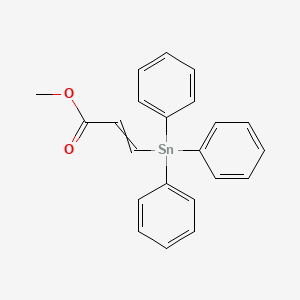![molecular formula C18H18OSi B12561561 Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone CAS No. 172607-53-3](/img/structure/B12561561.png)
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone is an organosilicon compound with the molecular formula C17H18OSi. This compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethynyl linkage. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens like chlorine and bromine, as well as organometallic reagents like Grignard reagents, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical reactions, while the ethynyl linkage provides a site for further functionalization. These interactions can modulate biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl(trimethylsilyl)acetylene
- Trimethyl(phenylethynyl)silane
- 1-Phenyl-2-(trimethylsilyl)acetylene
Uniqueness
Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
172607-53-3 |
|---|---|
Fórmula molecular |
C18H18OSi |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
phenyl-[2-(2-trimethylsilylethynyl)phenyl]methanone |
InChI |
InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-7-8-12-17(15)18(19)16-10-5-4-6-11-16/h4-12H,1-3H3 |
Clave InChI |
WOHVAYAMWIDBSZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)

![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)

![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)

